molecular formula C17H21N3O3S B2871759 N-(8-(methylsulfonyl)-8-azabicyclo[3.2.1]octan-3-yl)-1H-indole-5-carboxamide CAS No. 2034486-84-3

N-(8-(methylsulfonyl)-8-azabicyclo[3.2.1]octan-3-yl)-1H-indole-5-carboxamide

Cat. No. B2871759
M. Wt: 347.43
InChI Key: JMECHGJGHXXPLW-UHFFFAOYSA-N
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Description

The compound is a complex organic molecule that includes a bicyclic structure (azabicyclo[3.2.1]octane), a sulfonyl group (methylsulfonyl), and an indole group .


Molecular Structure Analysis

The molecular structure of this compound would likely be quite complex due to the presence of multiple functional groups and a bicyclic structure .


Chemical Reactions Analysis

Again, while specific reactions involving this compound are not available, similar compounds undergo reactions such as solvolysis and deamination .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on the exact arrangement of its atoms and the nature of its functional groups .

Scientific Research Applications

Synthesis Methodologies

The development of complex molecules often involves innovative synthesis strategies. For instance, the work by Flynn, Zabrowski, and Nosal (1992) introduced a method involving methyl 2-iodo-2-(phenylsulfonyl)-4-pentenoate reacting with N-BOC-allylamine to produce substituted 3-azabicyclo-[3.3.0]octanes through an iodine atom-transfer annulation followed by an ionic cyclization. This process highlights the creative approaches to synthesizing molecules with structural similarities to N-(8-(methylsulfonyl)-8-azabicyclo[3.2.1]octan-3-yl)-1H-indole-5-carboxamide, focusing on efficient conversions and the ability to introduce functional groups for further chemical elaboration (Flynn, Zabrowski, & Nosal, 1992).

Bioisosteres and Molecular Elaboration

N-Acylsulfonamides, as described by Schembri, Eriksson, and Odell (2019), serve as important bioisosteres of carboxylic acids, enhancing molecular elaboration and hydrogen bonding capabilities. The palladium(0)-catalyzed synthesis of N-acylsulfonamides through carbonylative coupling of sulfonyl azides with electron-rich heterocycles provides a direct route to these compounds. This method underlines the relevance of such strategies in the synthesis of molecules like N-(8-(methylsulfonyl)-8-azabicyclo[3.2.1]octan-3-yl)-1H-indole-5-carboxamide, especially for potential biological applications (Schembri, Eriksson, & Odell, 2019).

Conformational Analysis and Derivatives

The conformational analysis of related compounds provides insight into their potential biological activity. Yang, Zhu, Niu, Chen, and Lu (2008) studied the conformation of (1R,3S,5R,6S)-6-Acetoxy-3-(4-methylphenylsulfonyloxy)tropane, which shares structural features with N-(8-(methylsulfonyl)-8-azabicyclo[3.2.1]octan-3-yl)-1H-indole-5-carboxamide. Their analysis highlights the impact of molecular conformation on biological properties and the potential for designing molecules with desired activities (Yang, Zhu, Niu, Chen, & Lu, 2008).

Novel Cyclization Reactions

Lu, Luo, Peng, Jiang, Lei, and Yin (2019) reported on the synthesis of novel polycyclic sulfonyl indolines via FeCl2-catalyzed or UV-driven intramolecular formal [2 + 2 + 1] dearomatizing cyclization reactions. This innovative approach, which involves forming multiple bonds in a single step, could be applied to the synthesis of complex molecules like N-(8-(methylsulfonyl)-8-azabicyclo[3.2.1]octan-3-yl)-1H-indole-5-carboxamide, offering new pathways for constructing densely functionalized scaffolds (Lu, Luo, Peng, Jiang, Lei, & Yin, 2019).

properties

IUPAC Name

N-(8-methylsulfonyl-8-azabicyclo[3.2.1]octan-3-yl)-1H-indole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H21N3O3S/c1-24(22,23)20-14-3-4-15(20)10-13(9-14)19-17(21)12-2-5-16-11(8-12)6-7-18-16/h2,5-8,13-15,18H,3-4,9-10H2,1H3,(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JMECHGJGHXXPLW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)N1C2CCC1CC(C2)NC(=O)C3=CC4=C(C=C3)NC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H21N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

347.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(8-(methylsulfonyl)-8-azabicyclo[3.2.1]octan-3-yl)-1H-indole-5-carboxamide

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